2-(2-methyl-2H-tetrazol-5-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARSOULZHCSWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357671 | |
| Record name | 2-(2-Methyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436100-13-9 | |
| Record name | 2-(2-Methyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Chemical Scaffolding: Tetrazoles and Anilines
To appreciate the chemical identity of 2-(2-methyl-2H-tetrazol-5-yl)aniline, it is essential to first understand the individual contributions of its two core components: the tetrazole moiety and the aniline (B41778) derivative.
Synthetic Methodologies and Strategies for 2 2 Methyl 2h Tetrazol 5 Yl Aniline and Analogues
Historical and Current Approaches to Tetrazole Ring Formation Relevant to 2-(2-methyl-2H-tetrazol-5-yl)aniline
The creation of the tetrazole heterocycle is a cornerstone of many synthetic routes. Over the years, methods have evolved from potentially hazardous procedures to more controlled, catalytically driven reactions.
The most prevalent and efficient method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction. acs.org This reaction typically involves the combination of an organonitrile (R-C≡N) with an azide (B81097) source. acs.orgbohrium.com Historically, the use of hydrazoic acid was common but posed significant safety risks due to its toxicity and explosive nature. bohrium.com
Modern approaches have shifted towards safer azide sources and catalytic systems to facilitate the cycloaddition. nih.gov Sodium azide (NaN₃) is now the most common reagent, often used in conjunction with a catalyst to overcome the high activation energy of the reaction. acs.orgresearchgate.net The general mechanism involves the activation of the nitrile by a catalyst, making it more susceptible to nucleophilic attack by the azide ion. rsc.org A diverse array of both aliphatic and aromatic nitriles can be converted to their corresponding 5-substituted-1H-tetrazoles in good to excellent yields using this method. researchgate.net The reaction is versatile and serves as the primary route to the 5-(2-aminophenyl)-1H-tetrazole intermediate required for the synthesis of the target compound.
Table 1: Examples of [3+2] Cycloaddition for 5-Substituted-1H-Tetrazole Synthesis
| Nitrile Substrate | Azide Source | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzonitrile | Sodium Azide | Cobalt(II) complex, 110 °C | 5-Phenyl-1H-tetrazole | High | acs.org |
| Various Nitriles | Trimethylsilyl azide | Copper catalyst, DMF/MeOH | 5-Substituted-1H-tetrazoles | Good to High | nih.gov |
| Benzonitriles | Sodium Azide | Silica Sulfuric Acid, DMF | 5-Aryl-1H-tetrazoles | 72-95 | nih.govdntb.gov.ua |
| Aromatic Nitriles | Sodium Azide | Steelmaking Slag, Water | 5-Aryl-1H-tetrazoles | Good to Excellent | researchgate.net |
A significant challenge in the synthesis of compounds like this compound is controlling the regioselectivity of N-substitution on the tetrazole ring. Alkylation or arylation of a 5-substituted-1H-tetrazole can produce a mixture of two isomers: the 1,5-disubstituted (1H) and the 2,5-disubstituted (2H) products. acs.org Achieving high selectivity for the desired 2H-isomer is crucial for an efficient synthesis.
Several strategies have been developed to address this challenge:
Direct C-N Coupling: One-pot protocols have been devised for the direct synthesis of 2,5-disubstituted tetrazoles. For instance, the reaction of aryldiazonium salts with amidines, followed by treatment with iodine under basic conditions, yields 2,5-disubstituted tetrazoles with high regioselectivity. acs.org Another approach involves a copper-catalyzed aerobic oxidative cross-coupling of N-H free tetrazoles with boronic acids, which also favors the formation of the 2,5-isomer. rsc.org
Thermic Activation: The coupling of N-tosylhydrazones with tetrazoles using thermic activation has been shown to be highly regioselective, resulting primarily in 2,5-disubstituted-2H-tetrazoles. researchgate.net
Silver-Catalyzed Cycloaddition: An improved method utilizes a silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl derivatives with arenediazonium salts to produce functionalized 2,5-disubstituted tetrazoles. thieme.de
These regioselective methods are critical for directing the synthesis towards the specific 2-methyl-2H-tetrazole isomer of interest.
Precursors and Reagents Utilized in the Synthesis of this compound and its Derivatives
The synthesis of this compound logically starts from precursors that contain the core aniline (B41778) and nitrile functionalities.
Nitrile Precursors: The most direct precursor for the tetrazole ring is a substituted benzonitrile. To obtain the final aniline product, a common strategy is to start with 2-nitrobenzonitrile or a protected aminobenzonitrile. The nitro group can be reduced to an amine in a later step after the formation and methylation of the tetrazole ring. Alternatively, 2-aminobenzonitrile can be used, though the amino group may require protection during subsequent reaction steps to prevent side reactions. Aldehydes can also serve as precursors; for example, aryl aldehydes can be converted to tetrazoles in a one-pot, three-component reaction with hydroxylamine (B1172632) hydrochloride and sodium azide. thieme-connect.com
Azide Sources: As mentioned, sodium azide (NaN₃) is the most widely used and cost-effective azide source. nih.gov In some protocols, trimethylsilyl azide (TMSN₃) is employed, particularly in copper-catalyzed reactions. nih.gov
Methylating Agents: For the introduction of the methyl group at the N-2 position, standard alkylating agents such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) are used. The choice of agent and reaction conditions is critical for achieving the desired regioselectivity.
Catalytic Systems and Optimized Reaction Conditions for Efficient Synthesis
The efficiency of tetrazole synthesis has been significantly enhanced by the development of advanced catalytic systems and the optimization of reaction conditions. bohrium.com Catalysts are essential for lowering the reaction temperature and minimizing the formation of byproducts. acs.org
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. lew.ro For tetrazole synthesis, microwave-assisted protocols lead to a dramatic reduction in reaction times, often from hours to just minutes, along with improved product yields and purity. lew.roaip.orgrsc.org
This technology is environmentally benign and aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. aip.org The [3+2] cycloaddition between nitriles and sodium azide proceeds smoothly and rapidly under microwave heating, frequently in the presence of a catalyst like copper(I) iodide (CuI) or a heterogeneous copper complex. aip.orgrsc.org One-pot conversions of aldehydes directly to tetrazoles are also efficiently achieved in minutes using microwave assistance, a significant improvement over the prolonged refluxing required with conventional heating. acs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Tetrazole Synthesis
| Reaction Type | Heating Method | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aldehydes to Tetrazoles | Conventional | ZnBr₂ | 17-48 hours | Moderate | acs.org |
| Aldehydes to Tetrazoles | Microwave | ZnBr₂ | 10-30 min | 70-83 | acs.org |
| Nitriles to Tetrazoles | Conventional | Heterogeneous CuII | N/A | Good | rsc.org |
| Nitriles to Tetrazoles | Microwave | Heterogeneous CuII | 3-30 min | High | rsc.org |
| Thiourea + NaN₃ | Microwave | Cu(I) salt | Short | High | aip.org |
The development of heterogeneous and nanoparticle-based catalysts represents a major advancement in tetrazole synthesis, addressing issues of catalyst separation, recovery, and reusability. bohrium.com These solid-supported catalysts are easily filtered from the reaction mixture, simplifying the workup procedure and making the process more cost-effective and environmentally friendly. thieme-connect.comamerigoscientific.com
A wide variety of nanocatalysts have proven effective:
Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles are frequently used as a magnetic core, which is then functionalized with a catalytically active species. nih.gov Examples include Co-Ni/Fe₃O₄ mesoporous hollow spheres and various copper or zinc complexes immobilized on the magnetic support. nih.govrsc.org These catalysts show high activity and can be easily recovered using an external magnet. nih.gov
Metal Oxide Nanoparticles: Zinc oxide (ZnO) nanoparticles are effective Lewis acid catalysts for the [3+2] cycloaddition, offering high yields and excellent recyclability. amerigoscientific.com
Supported Catalysts: Active metals like copper, palladium, or cobalt are often immobilized on solid supports such as boehmite nanoparticles, silica, or zeolites (e.g., ZSM-5). rsc.orgthieme-connect.comamerigoscientific.comnih.gov For example, a copper complex on boehmite nanoparticles has been shown to be a stable and reusable catalyst for synthesizing 5-substituted tetrazoles. rsc.org Silica sulfuric acid is another simple yet effective solid acid catalyst for this transformation. nih.govdntb.gov.ua
These advanced catalytic systems often allow for reactions under mild conditions, with high yields and excellent catalyst reusability over several cycles without significant loss of activity. thieme-connect.comresearchgate.net
Table 3: Examples of Heterogeneous and Nanoparticle Catalysts in Tetrazole Synthesis
| Catalyst | Support/Type | Substrate | Key Advantages | Reference |
|---|---|---|---|---|
| Co–Ni/Fe₃O₄@MMSHS | Magnetic Nanocomposite | Aromatic Nitriles | High yield (up to 98%), short reaction time (8-44 min), recyclable | rsc.orgresearchgate.net |
| Pd-Arg@boehmite | Boehmite Nanoparticles | Various | Green catalyst, high substrate compatibility, reusable | amerigoscientific.com |
| ZnO | Nanoparticles | Various Nitriles | High yield (69-82%), recyclable, cost-effective | amerigoscientific.com |
| Silica Sulfuric Acid | Silica | Various Nitriles | High conversion, simple operation, cost-effective | nih.govdntb.gov.ua |
| ZSM-5 | Zeolite | Aldehydes | Recyclable, simple workup, uses readily available starting materials | thieme-connect.com |
| boehmite@Schiff-base-Cu | Boehmite Nanoparticles | Nitrile derivatives | High yield, short reaction time, stable and reusable | rsc.org |
Principles of Green Chemistry in the Preparation of this compound Frameworks
The application of green chemistry principles to the synthesis of tetrazole frameworks, including that of this compound, aims to enhance safety, reduce environmental impact, and improve efficiency. beilstein-journals.org Key strategies focus on catalysis, the use of safer reagents and solvents, energy efficiency, and atom economy.
Catalysis: A significant advancement in the green synthesis of tetrazoles is the replacement of stoichiometric reagents with catalytic systems. Traditional methods often required potentially hazardous reagents like hydrazoic acid or organotin compounds. chalcogen.ro Modern approaches utilize a variety of catalysts that are often more environmentally benign and can be used in smaller quantities. These include metal complexes and nanomaterials, which offer high efficiency and potential for recovery and reuse. nih.govsharif.edu
The table below compares various catalytic systems used for the [3+2] cycloaddition of nitriles with sodium azide, a key step in synthesizing the tetrazole framework.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Cobalt(II) complex | DMSO | 110 | 12 h | 99 | acs.org |
| Co–Ni/Fe3O4@MMSHS | H2O/EtOH | 60 | 12 min | 98 | nih.gov |
| Nano CaO | Methanol/Water | Reflux | - | Good | sharif.edu |
| Zinc Salts | Water | - | - | High | organic-chemistry.org |
| L-proline | - | - | Short | Excellent | organic-chemistry.org |
Safer Reagents and Solvents: A core tenet of green chemistry is the substitution of hazardous substances. In tetrazole synthesis, this is exemplified by the move away from hydrazoic acid and organotin azides. chalcogen.ro The use of sodium azide with efficient catalysts provides a safer alternative. acs.org Furthermore, the choice of solvent is critical. Many protocols now favor greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG), or even solvent-free conditions, to minimize the use of volatile and toxic organic solvents such as DMF or toluene. nih.govsharif.eduorganic-chemistry.org
Energy Efficiency: The use of alternative energy sources like microwave irradiation has been shown to significantly accelerate the synthesis of tetrazoles. organic-chemistry.orgorganic-chemistry.org Microwave-assisted synthesis often leads to shorter reaction times, reduced energy consumption, and frequently, higher yields compared to conventional heating methods.
Atom and Step Economy: Multicomponent reactions (MCRs) represent a powerful green strategy for synthesizing complex molecules like tetrazole derivatives. nih.govbeilstein-journals.org By combining three or more reactants in a single operation, MCRs can build molecular complexity efficiently, minimizing the number of synthetic steps and purification stages, which in turn reduces waste generation. researchgate.net While a specific MCR for the title compound is not detailed, the principle of designing convergent syntheses that maximize the incorporation of starting materials into the final product is a key green objective.
By integrating these principles, the synthesis of this compound and its analogues can be performed in a more sustainable and environmentally responsible manner.
Chemical Transformations and Reaction Pathways of 2 2 Methyl 2h Tetrazol 5 Yl Aniline
Electrophilic and Nucleophilic Reactions Involving the Aniline (B41778) Moiety
The aniline moiety of 2-(2-methyl-2H-tetrazol-5-yl)aniline governs a significant portion of its chemical behavior. The amino group (-NH2) possesses a lone pair of electrons on the nitrogen atom, which can act as a nucleophile. quora.com Simultaneously, this lone pair delocalizes into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. allen.inbyjus.com This electronic effect makes the aromatic ring highly activated towards electrophilic attack. allen.inbyjus.com
Nucleophilic Reactions at the Amino Group: The lone pair of electrons on the nitrogen atom allows the amino group to act as a nucleophile, reacting with various electrophiles. byjus.com Common reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group and reduce its activating effect on the ring. libretexts.org
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of functional groups.
Electrophilic Aromatic Substitution: The -NH2 group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.combyjus.com The high reactivity often leads to multiple substitutions. libretexts.org
Halogenation: Aniline reacts readily with bromine water at room temperature to yield a 2,4,6-tribromoaniline (B120722) precipitate. allen.inbyjus.com To achieve mono-substitution, the activating effect of the amino group must first be attenuated, typically by acetylation. byjus.com
Nitration: Direct nitration with a mixture of nitric and sulfuric acids is often destructive. libretexts.org Furthermore, the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH3+), which is a meta-directing and deactivating group. This leads to a mixture of meta, para, and ortho products. allen.in
Sulfonation: Reaction with concentrated sulfuric acid yields anilinium hydrogen sulfate (B86663). Upon heating, this rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). byjus.combyjus.com
| Reaction Type | Reagent(s) | Typical Product(s) | Key Feature |
|---|---|---|---|
| Acylation (Nucleophilic) | Acetic Anhydride, Acyl Chloride | Amide (Acetanilide derivative) | Reduces activating effect of -NH2 group. libretexts.org |
| Halogenation (Electrophilic) | Bromine water | Poly-brominated aniline | High reactivity leads to multiple substitutions. allen.in |
| Nitration (Electrophilic) | HNO3, H2SO4 | Mixture of o-, p-, and m-nitroanilines | Protonation of -NH2 in acid forms meta-directing anilinium ion. allen.in |
| Sulfonation (Electrophilic) | Conc. H2SO4, heat | p-aminobenzenesulfonic acid | Forms a zwitterionic product (sulfanilic acid). byjus.com |
| Diazotization (Nucleophilic) | NaNO2, HCl | Benzenediazonium chloride derivative | Versatile intermediate for further substitutions. |
Transition Metal-Catalyzed Coupling Reactions at the Tetrazole or Aniline Ring
Transition metal catalysis offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds, providing pathways to functionalize both the aniline and tetrazole rings of this compound. researchgate.net
Reactions at the Aniline Ring: The aniline moiety can participate in several key cross-coupling reactions. The C-N bond itself can be formed via reactions like the Buchwald-Hartwig amination, which couples an amine with an aryl halide. numberanalytics.comwikipedia.org For a pre-existing aniline like the title compound, further functionalization can occur at the C-H bonds of the aromatic ring or through transformation of the amino group into a better leaving group (e.g., via a diazonium salt).
Buchwald-Hartwig Amination: While typically used to form anilines, related palladium-catalyzed systems can be used for N-arylation of other nitrogen-containing compounds.
C-H Activation/Functionalization: The amino group can act as a directing group, facilitating the functionalization of the ortho C-H bond with various coupling partners. nih.gov Transition metals such as palladium, rhodium, and ruthenium are active in these transformations. nih.gov
Copper-Catalyzed Couplings: Copper-based catalysts, often seen as a more cost-effective alternative to palladium, are effective for C-N cross-coupling reactions, including the N-arylation of anilines with aryl halides. chemrxiv.org
Reactions at the Tetrazole Ring: The tetrazole ring can also be a substrate for transition metal-catalyzed reactions, most notably N-arylation.
Copper-Catalyzed N-Arylation: Copper(I) iodide (CuI) has been shown to catalyze the N-arylation of various nitrogen heterocycles, including tetrazoles, with aryl iodides. rhhz.net These reactions can be regioselective.
Ruthenium-Catalyzed C-H Arylation: N-aryl tetrazoles can undergo ruthenium-catalyzed C-H arylation, demonstrating that the heterocycle can direct functionalization of an attached aromatic ring. researchgate.net
Metal-Free Alkylation/Arylation: While not strictly transition metal-catalyzed, methods for the direct, metal-free alkylation and arylation of tetrazoles have also been developed, often using iodine-based catalysts and peroxide oxidants. nih.govacs.orgorganic-chemistry.org
| Reaction Name | Catalyst/Metal | Coupling Partners | Bond Formed | Relevant Moiety |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Aryl Halide + Amine | C-N | Aniline |
| Ullmann Condensation | Copper | Aryl Halide + N-Heterocycle | C-N | Aniline/Tetrazole |
| C-H Activation/Arylation | Palladium, Ruthenium, Rhodium | Aniline derivative + Arylating Agent | C-C | Aniline |
| N-Arylation of Tetrazole | Copper | Tetrazole + Aryl Halide/Boronic Acid | N-Aryl | Tetrazole |
Derivatization Strategies for Enhancing Molecular Complexity from this compound
Building upon the core structure of this compound is a key strategy in medicinal chemistry, particularly in the development of pharmaceuticals like angiotensin II receptor blockers (ARBs). researchgate.netresearchgate.net These strategies often involve modifying the aniline moiety or using cross-coupling reactions to attach larger, more complex fragments.
One of the most prominent applications of tetrazolyl-aniline scaffolds is in the synthesis of "sartan" drugs, such as Losartan (B1675146), Valsartan (B143634), and Irbesartan. nih.govgoogle.com The synthesis of these molecules often involves the coupling of a substituted biphenyl (B1667301) moiety to a heterocyclic component. researchgate.net The tetrazole ring is a critical pharmacophore in these drugs, acting as a bioisostere for a carboxylic acid group. nih.gov
Key derivatization strategies include:
N-Alkylation/Acylation of the Aniline: The amino group can be functionalized with various alkyl or acyl chains to introduce new properties or to serve as a linking point for larger molecular fragments. This is a common step in the synthesis of ARBs. google.com For example, the synthesis of Valsartan involves N-acylation with valeroyl chloride followed by N-alkylation.
Formation of Biphenyl Scaffolds: A crucial step in sartan synthesis is the creation of the biphenyl-tetrazole core. researchgate.net This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which links an aryl halide with an aryl boronic acid.
Functionalization for Analysis: Derivatization is also used as an analytical tool. For instance, anilines can be reacted with reagents like 4-carbethoxyhexafluorobutyryl chloride or 1,2-naphthoquinone-4-sulfonate to create derivatives that are easily detectable by methods like gas chromatography/mass spectrometry (GC/MS) or liquid chromatography. nih.govnih.gov This allows for the quantification of aniline-containing compounds in various matrices.
Mechanistic Investigations of Synthetic and Transformational Reactions of this compound
The mechanisms of the reactions that this compound undergoes are well-established for its constituent functional groups.
Mechanism of Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. masterorganicchemistry.com
Attack by the Aromatic Ring: The electron-rich aniline ring acts as a nucleophile and attacks an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. unacademy.comwikipedia.org This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com For aniline, the nitrogen atom can donate its lone pair to further stabilize the intermediate when attack occurs at the ortho or para positions, explaining the strong directing effect. wikipedia.org
Deprotonation: A weak base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromatic pi system and yielding the substituted product. masterorganicchemistry.comunacademy.com
Mechanism of Buchwald-Hartwig Amination: The catalytic cycle for palladium-catalyzed C-N cross-coupling is generally accepted to involve three main stages. numberanalytics.comwikipedia.orgnih.gov
Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide, inserting into the carbon-halogen bond to form a palladium(II) species. This is often the rate-determining step. numberanalytics.comnih.gov
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex. A base then removes a proton from the amine, forming a palladium-amide (amido) complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov
Advanced Spectroscopic and Crystallographic Characterization of 2 2 Methyl 2h Tetrazol 5 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms.
The ¹H NMR spectrum of 2-(2-methyl-2H-tetrazol-5-yl)aniline is anticipated to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the methyl protons of the tetrazole moiety. The protons on the aniline ring, being in an ortho-substituted pattern, would likely appear as a set of complex multiplets in the aromatic region, typically between δ 6.5 and 8.0 ppm. The chemical shifts would be influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing tetrazole ring. The two protons of the amino group are expected to produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The methyl group attached to the tetrazole nitrogen is predicted to be a sharp singlet, likely appearing in the upfield region, around δ 4.0 ppm, a characteristic chemical shift for N-methyl groups in tetrazoles.
In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule are expected. The carbon of the methyl group would resonate at the highest field, typically in the range of δ 35-45 ppm. The carbons of the aniline ring would appear in the aromatic region (δ 110-150 ppm), with their specific shifts influenced by the positions of the amino and tetrazole substituents. The carbon atom of the tetrazole ring is expected to have a characteristic chemical shift in the downfield region, often above δ 150 ppm, which is a key indicator for the presence of this heterocyclic system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~4.0 (s, 3H) | ~35-45 |
| Aniline-NH₂ | Variable (br s, 2H) | - |
| Aniline-CH | ~6.5-8.0 (m, 4H) | ~110-150 |
While this compound does not possess stereocenters, advanced NMR techniques would be crucial for confirming the specific tautomeric and isomeric form. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in assigning the proton and carbon signals definitively. An HMBC experiment, for instance, would show correlations between the N-methyl protons and the carbon atom of the tetrazole ring, as well as the adjacent carbon of the aniline ring, thereby confirming the connectivity of the molecule. This would be particularly important to distinguish it from its 1-methyl isomer. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of the N-methyl group and the ortho-protons of the aniline ring, further solidifying the structural assignment.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₈H₉N₅), the expected exact mass would be calculated and compared with the experimentally determined value. A close match, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules. In the positive ion mode, this compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. A key fragmentation pathway for tetrazoles under mass spectrometric conditions is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This would result in a significant fragment ion at [M+H-28]⁺. Further fragmentation of the aniline ring could also be observed, providing additional structural information.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Expected Ion | Predicted m/z |
|---|---|---|
| HRMS | [M]⁺ | Calculated based on C₈H₉N₅ |
| ESI-MS | [M+H]⁺ | 176.0931 |
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The spectrum would also feature characteristic absorptions for the tetrazole ring, including C=N and N=N stretching vibrations, which typically fall in the 1400-1600 cm⁻¹ region. Bending vibrations for the N-H group of the amine and out-of-plane bending for the aromatic C-H bonds would also be present at lower frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3500 (two bands) |
| Aromatic C-H Stretch | >3000 |
| C=N, N=N Stretch (Tetrazole) | 1400-1600 |
| N-H Bend (Amine) | ~1600 |
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and crystallographic characterization of this compound is not publicly available. Detailed research findings on the electronic absorption spectroscopy (UV-Vis) and X-ray crystallography for this specific compound have not been published in the accessible literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline provided in the user's request. The required data for the following sections and subsections are absent from the scientific record:
X-ray Crystallography for Solid-State Molecular Architecture Determination:A search of crystallographic databases reveals no deposited crystal structure for this compound.
Experimental Resolution of Tautomeric Forms via X-ray Diffraction:While tautomerism is a known feature of tetrazole-containing compounds, there is no experimental X-ray diffraction data to confirm the specific tautomeric form of this compound in the solid state.
To create the requested article would require speculation or the use of data from related but distinct compounds, which would be scientifically inaccurate and violate the explicit instructions to focus solely on this compound. Consequently, the generation of data tables and detailed research findings as requested cannot be fulfilled.
Computational and Theoretical Investigations on 2 2 Methyl 2h Tetrazol 5 Yl Aniline
Density Functional Theory (DFT) Calculations for Fundamental Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecular systems. DFT calculations are routinely used to determine optimized geometries, electronic structures, and various other molecular properties of heterocyclic compounds, including tetrazole derivatives. iitkgp.ac.inresearchgate.net
Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2-(2-methyl-2H-tetrazol-5-yl)aniline, the primary conformational flexibility arises from the rotation around the single bond connecting the aniline (B41778) and tetrazole rings.
Table 1: Representative Optimized Geometrical Parameters for Phenyl-Tetrazole Systems Note: This table presents typical values from DFT calculations on related phenyl-tetrazole compounds, as direct data for this compound is not available. The values serve as an estimation.
| Parameter | Typical Calculated Value | Computational Method |
|---|---|---|
| C-C (inter-ring) Bond Length | ~1.47 Å | B3LYP/6-31G(d) |
| N-N (in tetrazole ring) Bond Length | ~1.30 - 1.35 Å | B3LYP/6-31G(d) |
| C-N (in tetrazole ring) Bond Length | ~1.33 Å | B3LYP/6-31G(d) |
| Phenyl-Tetrazole Dihedral Angle | 45° - 55° | B3LYP/6-31G(d) |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.comnih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly involving the nitrogen lone pair and the π-system. Conversely, the LUMO is likely to be distributed across the electron-deficient tetrazole ring. DFT calculations on various tetrazole hybrids have shown that the HOMO-LUMO gap is a key indicator of intramolecular charge transfer. researchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com For a series of novel tetrazole hybrids, calculated HOMO-LUMO energy gaps were found to be in the range of 4.78 to 4.89 eV, indicating their potential for chemical reactivity. researchgate.net
Table 2: Calculated Frontier Orbital Energies and Related Properties for Analogous Tetrazole Derivatives Note: Data is derived from studies on various substituted tetrazole compounds and serves as a reference.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Compound |
|---|---|---|---|---|
| Substituted Phenyl-Tetrazole | -5.8 to -6.3 | -1.0 to -1.5 | ~4.5 - 4.9 | N-[1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl]benzamide derivatives researchgate.net |
| Bis-Tetrazole Acetamide | -6.5 to -7.0 | -2.5 to -3.0 | ~4.0 - 4.5 | 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides researchgate.net |
The MEP map is a valuable tool for visualizing the charge distribution on the molecular surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this molecule, the MEP would likely show negative potential around the nitrogen atoms of the tetrazole ring and the amino group's nitrogen, indicating sites prone to electrophilic attack or hydrogen bond acceptance. The regions around the hydrogen atoms of the amino group and the phenyl ring would exhibit positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation.
Theoretical Studies of Tautomerism and Isomerism in Tetrazole Derivatives
A key feature of tetrazoles is the potential for tautomerism. For a 5-substituted tetrazole, the annular proton can reside on either the N1 or N2 position, leading to the 1H- and 2H-tautomers, respectively. nih.gov In the case of this compound, the methyl group fixes the substitution at the N2 position, preventing this specific tautomerism. However, understanding the relative stability of N-substituted isomers is crucial in tetrazole chemistry.
Computational studies have consistently shown that for many 5-substituted tetrazoles, the 2H-tautomer is more stable than the 1H-tautomer in the gas phase, although this can be reversed in solution. nih.govijsr.net The position of the substituent (in this case, the methyl group) significantly impacts the electronic properties of the ring. The choice of the N2 position for methylation in this compound is a synthetically important feature, and computational studies on model systems like 2-methyl-5-phenyl-2H-tetrazole confirm the properties of this isomeric form. mdpi.com For example, the chemical shift of the C5 carbon in the tetrazole ring is a known indicator of the substitution pattern, being significantly downfield (e.g., ~164 ppm) for 2,5-disubstituted tetrazoles compared to their 1,5-disubstituted counterparts (~154 ppm). mdpi.com
Aromaticity Assessment of the Tetrazole and Aniline Rings through Computational Metrics
Both the tetrazole and aniline rings in the molecule are aromatic, a property that confers significant thermodynamic stability. The aromaticity of these rings can be quantified using various computational metrics. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. ijsr.net It involves calculating the magnetic shielding at the center of a ring (or just above it); a large negative NICS value is indicative of strong diatropic ring currents and thus, high aromaticity.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While DFT calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., solvent molecules). researchgate.net
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal the accessible conformational landscape. It would show the fluctuations in the dihedral angle between the two rings and how solvent molecules arrange themselves around the solute. Key intermolecular interactions that would be observed include hydrogen bonding between the solvent and the amino group (as a donor) and the tetrazole nitrogens (as acceptors). These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can differ significantly from the gas-phase picture provided by standard DFT calculations.
Absence of Specific
While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating molecular properties, their application to this compound has not been specifically documented. DFT calculations are commonly employed to predict a range of parameters, including:
Reactivity Descriptors: These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides insights into the molecule's excitability and its propensity to engage in chemical reactions. Other descriptors like molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify sites for electrophilic and nucleophilic attack, are also typically generated in such studies.
Spectroscopic Signatures: Theoretical calculations are also instrumental in predicting spectroscopic data. This includes:
Nuclear Magnetic Resonance (NMR): Predicting ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation.
Infrared (IR) Spectroscopy: Calculating vibrational frequencies to help assign experimental IR absorption bands to specific molecular vibrations.
UV-Visible (UV-Vis) Spectroscopy: Simulating electronic transitions to predict the wavelengths of maximum absorption.
The absence of such dedicated studies for This compound means that detailed, interactive data tables for its predicted reactivity and spectroscopic properties cannot be constructed from existing research. While general principles of computational chemistry can provide a theoretical framework for how such a molecule might behave, specific, validated data points from peer-reviewed research are currently unavailable. This highlights an opportunity for future research to explore the computational and theoretical characteristics of this compound, which could complement and guide synthetic and applied studies.
Advanced Applications of 2 2 Methyl 2h Tetrazol 5 Yl Aniline in Scientific Disciplines
Medicinal Chemistry and Drug Design (Pharmacophore Applications)
The tetrazole-aniline scaffold is of considerable interest to medicinal chemists due to its potential to interact with biological targets and serve as a building block for more complex, biologically active molecules. The specific arrangement of the tetrazole and aniline (B41778) rings in 2-(2-methyl-2H-tetrazol-5-yl)aniline offers a unique combination of physicochemical properties that can be exploited in drug design.
Role as a Bioisosteric Replacement for Carboxylic Acids and Amides
One of the most well-established roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. nih.govresearchgate.netdrughunter.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. drughunter.com The tetrazole moiety in this compound can mimic the acidic properties of a carboxylic acid, with a similar pKa value, allowing it to engage in similar ionic interactions with biological targets. drughunter.com
However, the tetrazole group offers several advantages over a carboxylic acid. It is generally more metabolically stable, as it is less susceptible to in vivo reduction. researchgate.netnih.gov Furthermore, the tetrazole ring is more lipophilic than a carboxylate, which can lead to improved membrane permeability and oral bioavailability of a drug candidate. researchgate.netdrughunter.com The delocalization of the negative charge over the five-membered ring in the tetrazolate anion also results in a different electrostatic potential and charge distribution compared to a carboxylate, which can influence binding affinity and selectivity for a target receptor. nih.gov The tetrazole can also act as a surrogate for a cis-amide bond, further expanding its utility in peptidomimetic design. lifechemicals.com
Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole Moieties
| Property | Carboxylic Acid | Tetrazole | Significance in Drug Design |
| Acidity (pKa) | ~4.2–4.5 | ~4.5–4.9 | Similar acidity allows for comparable ionic interactions with biological targets. drughunter.com |
| Metabolic Stability | Susceptible to metabolic transformations. researchgate.net | Generally more resistant to metabolic degradation. researchgate.netnih.gov | Increased metabolic stability can lead to a longer duration of action and improved pharmacokinetic profile. |
| Lipophilicity | Less lipophilic | More lipophilic | Enhanced lipophilicity can improve absorption and distribution of the drug. researchgate.netdrughunter.com |
| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor. | Can participate in various hydrogen bonding interactions. | The spatial arrangement of hydrogen bond donors and acceptors can influence receptor binding. cambridgemedchemconsulting.com |
This compound as a Synthetic Intermediate for Bioactive Chemical Entities
The aniline portion of this compound provides a reactive handle for the synthesis of more elaborate, biologically active molecules. The primary amine group can participate in a wide range of chemical transformations, allowing for its incorporation into larger molecular scaffolds. For instance, the amine can be acylated, alkylated, or used in coupling reactions to generate a diverse library of compounds for biological screening. mdpi.com
The synthesis of tetrazole derivatives often involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.gov In the context of this compound, the tetrazole ring is already pre-formed, making the aniline the key site for further functionalization. This compound can serve as a valuable building block in combinatorial chemistry and fragment-based drug discovery, where the tetrazole-aniline core provides a constant structural motif while the substituents on the aniline are varied to optimize biological activity. nih.gov This approach allows for the systematic exploration of the chemical space around a particular pharmacophore to identify potent and selective drug candidates. beilstein-journals.org
Modulating Biochemical Pathways through Interactions with Tetrazole-Containing Structures
The tetrazole ring is a key pharmacophoric element in numerous approved drugs with a wide range of biological activities, including antihypertensive, antibacterial, and anticancer effects. lifechemicals.combeilstein-journals.org This broad spectrum of activity stems from the ability of the tetrazole moiety to interact with various biological targets and modulate their function. The nitrogen-rich tetrazole ring can participate in a variety of non-covalent interactions, such as hydrogen bonding, and can also act as a metal chelator, similar to a carboxylate. nih.gov
These interactions are crucial for the binding of a ligand to its target protein and for the subsequent modulation of its activity. For example, the tetrazole ring in the angiotensin II receptor antagonist losartan (B1675146) plays a critical role in its binding to the receptor and its antihypertensive effect. The ability of the tetrazole in this compound to mimic the charge and hydrogen bonding patterns of a carboxylic acid or amide allows it to potentially interact with a wide range of biological targets that recognize these functional groups. nih.gov This makes the tetrazole-aniline scaffold a promising starting point for the design of inhibitors for enzymes or antagonists for receptors involved in various disease pathways.
Structure-Activity Relationship (SAR) Investigations of Tetrazole-Aniline Scaffolds
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the tetrazole-aniline scaffold, SAR investigations would focus on how modifications to both the tetrazole and aniline rings affect the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net
Key areas of investigation in the SAR of tetrazole-aniline derivatives would include:
Substitution on the aniline ring: The position, size, and electronic properties of substituents on the aniline ring can significantly impact biological activity.
Isomers of the tetrazole ring: The biological activity can differ between the 1- and 2-substituted tetrazole isomers.
Linker between the two rings: While the rings are directly connected in this compound, in other analogs, a linker could be introduced to optimize the spatial orientation of the two pharmacophores.
By systematically synthesizing and testing a series of analogs, medicinal chemists can build a comprehensive understanding of the SAR for a particular biological target, guiding the design of more effective therapeutic agents. researchgate.net
Materials Science and Functional Materials Development
Beyond its applications in medicine, the unique chemical properties of this compound also make it a candidate for use in the development of advanced materials.
Incorporation of Tetrazole Moieties in Energetic Materials
The high nitrogen content of the tetrazole ring makes it an attractive component for the synthesis of energetic materials, such as explosives and propellants. nih.govenergetic-materials.org.cn High-nitrogen compounds are desirable because their decomposition produces a large volume of nitrogen gas, releasing a significant amount of energy. nih.govrsc.org The thermal stability of the tetrazole ring is also a crucial factor in the safety and performance of energetic materials. nih.gov
The aniline group in this compound can be used to incorporate the tetrazole moiety into a larger energetic molecule or polymer. For instance, the aniline can be nitrated to introduce nitro groups, which are common explosophores. The development of high-nitrogen energetic materials is an active area of research, with a focus on creating compounds that offer a balance of high performance, thermal stability, and low sensitivity to impact and friction. rsc.orgenergetic-materials.org.cn
Applications in Polymer Chemistry and Advanced Composites
The specific compound this compound has not been extensively documented as a monomer for polymerization in the reviewed literature. However, its structural components—an aniline core and a tetrazole ring—suggest significant potential for its application in the synthesis of functional polymers and advanced composites. The field of polyaniline (PANI) and its derivatives is well-established, with research focusing on modifying the aniline monomer to enhance properties like solubility, processability, and specific functionalities. nih.govscielo.brsci-hub.sersc.org
The presence of the ortho-methyl and tetrazolyl substituents on the aniline ring would influence the polymerization process and the final properties of the resulting polymer. The ortho-substituent can affect the polymer's morphology and solubility. nih.govrsc.org For instance, the introduction of substituents on the aniline monomer has been shown to alter the surface morphology of the resulting polymers from heterogeneous hierarchical structures to more uniform spherical structures. rsc.org Furthermore, such modifications can improve the solubility of polyanilines in common organic solvents, which is a crucial factor for processability into thin films for applications like chemical sensors. nih.govrsc.org
The tetrazole moiety itself is a valuable functional group in polymer science. Polymers functionalized with tetrazole groups are explored for various applications, including as highly prospective materials for ion-solvating membranes in alkaline water electrolysis and as materials for selective CO2 capture. lifechemicals.comdtu.dk The nitrogen-rich tetrazole ring can enhance electrolyte uptake and provide acidic sites, which is beneficial for ion conductivity. dtu.dk Therefore, a polymer derived from this compound could combine the electroactive properties of a polyaniline backbone with the specific functionalities imparted by the tetrazole ring, such as high thermal stability, high nitrogen content, and coordination capability. These combined properties could lead to the development of novel conductive polymers, energetic materials, or chemosensors. nih.gov
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The molecular architecture of this compound, featuring both a tetrazole ring and an aniline amino group, makes it an excellent candidate as a ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). The nitrogen atoms of the tetrazole ring are particularly effective at coordinating with metal ions, a property widely exploited in the development of functional metal-organic materials. lifechemicals.com
The tetrazole group is a versatile building block in coordination chemistry, capable of acting as a monodentate, bidentate, or bridging ligand to link multiple metal centers. rsc.orgresearchgate.net The specific compound this compound can act as a bidentate chelating ligand, using one of the tetrazole nitrogens and the nitrogen of the aniline's amino group to bind to a single metal center. This chelation can form stable five-membered rings, enhancing the thermodynamic stability of the resulting complex.
Research on structurally related ligands demonstrates the diverse coordination possibilities. For example, ligands incorporating both tetrazole and carboxylate functionalities have been used to synthesize zinc(II) complexes with one- or two-dimensional structures that show potential as anticancer agents. nih.gov Similarly, 5-(amino)tetrazolate has been used as a co-ligand with benzenetetracarboxylate to build 3D porous MOFs with zinc(II), where the final structure is influenced by other molecules present during synthesis. researchgate.net The aniline part of the molecule can also be modified, for instance, to form Schiff bases, which then coordinate with transition metals like Co(II) and Ni(II) to form complexes with interesting geometries and potential applications. researchtrend.net The combination of the tetrazole and aniline moieties in one molecule offers a rich platform for creating complexes with varied dimensionality and properties.
Table 1: Examples of Metal Complexes Formed with Structurally Related Tetrazole-Containing Ligands
| Ligand | Metal Ion(s) | Resulting Structure Type | Reference |
|---|---|---|---|
| 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | Zn(II), Cd(II) | 3D Metal-Organic Frameworks (MOFs) | rsc.orgresearchgate.net |
| 3-((1H-tetrazol-5-yl) methyl) pyridine | Cu(II), Zn(II), Cd(II) | 2D and 3D Frameworks | rsc.org |
| 1,3,5-tri(2-carboxymethyltetrazol-5-yl) benzene (B151609) | Zn(II) | 2D Layered Structure | nih.gov |
| 3-(4-(2-(1H-tetrazol-5-yl)phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid | Co(II), Ni(II) | 1D Chains with Distorted Octahedral Geometry | scielo.br |
| 5-amino-tetrazole (co-ligand) | Zn(II) | 3D Porous MOFs | researchgate.net |
Tetrazole-based ligands are particularly prominent in the design of spin crossover (SCO) materials, especially complexes of iron(II). The ligand field strength provided by the nitrogen donors of the tetrazole ring is often close to the crossover point for Fe(II), allowing the metal center to switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature, pressure, or light. mdpi.com
A seminal study on a series of iron(II) complexes with 2-(2-alkyl-2H-tetrazol-5-yl)-1,10-phenanthroline ligands provides deep insight into the subtle factors that govern SCO behavior. nih.govacs.org In these systems, the core ligand provides the necessary coordination environment for SCO, while modifications to the alkyl chain on the tetrazole, the choice of counter-anion, and the presence of solvent molecules in the crystal lattice finely tune the transition temperature (T½) and the nature of the spin transition (e.g., abrupt, gradual, or with hysteresis). nih.govacs.orgfigshare.com
For example, the parent complex [Fe(L0)2] (where L0 is the deprotonated form of 2-(2H-tetrazol-5-yl)-1,10-phenanthroline) exhibits an abrupt SCO at 255 K with a 6 K hysteresis loop. nih.govacs.org Attaching alkyl chains of varying lengths (from methyl to hexadecyl) to the tetrazole ring systematically alters the steric and electronic properties of the ligand, leading to a wide range of SCO behaviors. Some complexes show gradual transitions, others exhibit two-step SCO, and some remain locked in the LS state up to 400 K. nih.govfigshare.com This demonstrates that even minor structural modifications can have a profound impact on the cooperative interactions within the crystal lattice, which are crucial for the SCO phenomenon. The aniline moiety in this compound could similarly be used to build more complex ligands for creating new SCO materials.
Table 2: Selected Spin Crossover (SCO) Properties of Iron(II) Complexes with 2-(2-Alkyl-2H-tetrazol-5-yl)-1,10-phenanthroline Ligands (Ln)
| Complex | SCO Behavior | Transition Temperature (T1/2) | Hysteresis Width (K) | Reference |
|---|---|---|---|---|
| [Fe(L0)2] (a) | Abrupt | 255 K | 6 K | nih.govacs.org |
| Fe(L1)22·CH3OH (1a·CH3OH) | Gradual, incomplete | - | - | nih.govfigshare.com |
| Fe(L2)22·H2O (2a·H2O) | Irreversible (due to solvent loss) | > 300 K | - | nih.govacs.org |
| Fe(L4)22·CH3OH (4b·CH3OH) (desolvated) | Two-step | - | - | nih.govfigshare.com |
| Fe(L6)22 (6a) | Remains in Low-Spin state | > 400 K | - | nih.govfigshare.com |
| Fe(L16)22 (16a) | Two-step | ~175 K and ~250 K | - | nih.govfigshare.com |
Note: 'n' in Ln denotes the number of carbon atoms in the alkyl chain.
Chemical Biology and Enzyme Interaction Studies at the Molecular Level
The tetrazole ring is a key structural motif in medicinal chemistry, often used as a metabolically stable bioisostere for a carboxylic acid group. lifechemicals.comontosight.ai This substitution can improve a drug candidate's pharmacokinetic properties, such as its lipophilicity and ability to cross cell membranes. The tetrazolyl-aniline scaffold, therefore, represents a valuable starting point for designing molecules that can interact with biological targets like enzymes.
Studies on complex derivatives containing the 2-(tetrazol-5-yl)phenyl moiety have demonstrated significant biological activity. For instance, a series of ester derivatives based on valsartan (B143634), which contains a 2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl] core, were evaluated as inhibitors of the urease enzyme. nih.gov Urease is a key enzyme in several pathological conditions, and its inhibition is a target for drug development. Several of the synthesized analogs showed potent urease inhibitory action. nih.gov
Molecular docking studies are a powerful tool to understand these interactions at the molecular level. For the valsartan derivatives, docking simulations into the active site of Helicobacter pylori urease (PDB: 1E9Y) were performed to elucidate the binding modes of the active compounds. nih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the enzyme's active site, guiding the design of more potent inhibitors. Similar computational approaches have been applied to other tetrazole derivatives to explore their potential as inhibitors for enzymes like mushroom tyrosinase, aldose reductase, and lanosterol (B1674476) 14-α-demethylase. nih.govnih.govresearchgate.net These studies consistently show that the tetrazole ring can participate in crucial binding interactions, highlighting the potential of compounds like this compound as fragments or scaffolds in drug discovery.
Table 3: Enzyme Inhibition and Molecular Docking Data for Selected Tetrazole Derivatives
| Compound Class | Target Enzyme | Key Finding | Example IC50 or Docking Score | Reference |
|---|---|---|---|---|
| Valsartan Ester Derivatives | Urease (H. pylori) | Significant urease inhibitory action. | IC50 values in the µM range for active analogs. | nih.gov |
| 1,3-Oxazine-Tetrazole Hybrids | Mushroom Tyrosinase | Potent competitive inhibition. | IC50 = 0.0371 µM (Compound 3d) | nih.gov |
| N-Benzyl-4-methoxyaniline Derivatives | Aldose Reductase | Good biological activities against AR enzyme. | IC50 = 2.83 µM (Most active compound) | nih.gov |
| Tetrazole-Piperazine Derivatives | Lanosterol 14-alpha demethylase | Molecular docking predicted good binding affinity. | Docking scores indicated potential antifungal activity. | cumhuriyet.edu.tr |
| Tetrazole-S-Alkyl Acetamides | Lanosterol 14-α-demethylase | Docking studies identified potential H-bonding and binding affinities. | Binding affinities used to pre-select compounds for in vitro testing. | researchgate.net |
Future Research Directions and Emerging Trends in 2 2 Methyl 2h Tetrazol 5 Yl Aniline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of tetrazole derivatives often involves [2+3] cycloaddition reactions between nitriles and azides, which can present safety and environmental concerns due to the use of potentially explosive and toxic reagents like hydrazoic acid. researchgate.net Future research will undoubtedly focus on developing greener, safer, and more efficient synthetic routes to 2-(2-methyl-2H-tetrazol-5-yl)aniline.
Emerging trends in this area include:
Multicomponent Reactions (MCRs): MCRs offer a step- and atom-economical approach to complex molecules in a single operation. bohrium.combeilstein-journals.orgbeilstein-archives.org Future work could devise a one-pot synthesis of the target molecule or its precursors, minimizing waste and purification steps. bohrium.comrug.nl
Catalysis Innovation: The exploration of novel catalysts is a major frontier. This includes the use of nanomaterial-based catalysts, such as magnetic nanoparticles, which offer high efficiency, easy recovery, and reusability. rsc.org The development of metal-organic framework (MOF) or biocatalytic systems could also provide highly selective and environmentally benign pathways.
Alternative Energy Sources: The use of microwave irradiation and ultrasonication are becoming standard techniques to accelerate reaction rates, improve yields, and enable reactions under milder conditions compared to conventional heating. dntb.gov.uanih.gov Flow chemistry is another promising avenue, allowing for safer handling of hazardous intermediates and precise control over reaction parameters. beilstein-journals.org
Green Solvents and Reagents: A significant push is being made towards replacing hazardous solvents and reagents. benthamdirect.com Research into performing syntheses in water, deep eutectic solvents, or even under solvent-free conditions ("grindstone chemistry") will be critical for sustainable production. dntb.gov.uabenthamdirect.com
Table 1: Comparison of Synthetic Methodologies for Future Development
| Methodology | Key Advantages | Potential Research Focus for this compound |
| Multicomponent Reactions (MCRs) | High atom economy, step efficiency, reduced waste. bohrium.com | Design of a novel Ugi or Passerini-type reaction to assemble the core structure in one pot. beilstein-journals.orgbeilstein-archives.org |
| Nanocatalysis | High surface area, reusability, mild reaction conditions. rsc.org | Synthesis using functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) as a recyclable catalyst. rsc.org |
| Flow Chemistry | Enhanced safety, precise control, easy scale-up. beilstein-journals.org | Development of a continuous flow process for the cycloaddition step to mitigate risks associated with azides. |
| Microwave/Ultrasound | Rapid heating, shorter reaction times, improved yields. nih.gov | Optimization of the final synthetic steps using microwave or ultrasonic assistance to reduce energy consumption. |
| Green Solvents | Reduced environmental impact, improved safety. benthamdirect.com | Exploration of water or bio-derived solvents as the reaction medium for the synthesis. |
Exploration of Unconventional Reactivity Patterns and Selectivity
The reactivity of this compound is largely dictated by the interplay between the nucleophilic aniline (B41778) group, the aromatic benzene (B151609) ring, and the electronically distinct tetrazole heterocycle. While classical reactions of anilines are known, future research will delve into more unconventional transformations to access novel derivatives.
Key areas for exploration include:
Late-Stage Functionalization: Developing methods for the selective C-H activation of the aniline ring would enable the direct introduction of functional groups without the need for pre-functionalized starting materials. This would provide a powerful tool for rapidly creating libraries of derivatives.
Photoredox and Electrochemical Catalysis: These modern synthetic tools can facilitate reactions that are difficult to achieve through traditional thermal methods. dntb.gov.ua For instance, photoredox catalysis could enable novel coupling reactions at the aniline nitrogen or the benzene ring under exceptionally mild conditions.
Tetrazole Ring as a Directing Group: The tetrazole moiety, with its multiple nitrogen atoms, can act as a coordinating or directing group in transition-metal-catalyzed reactions. Investigating its ability to direct ortho-C-H functionalization on the aniline ring could unlock new regioselective synthetic pathways.
Unprecedented Building Blocks: Inspired by recent work on other tetrazoles, this compound could be converted into novel building blocks. beilstein-journals.orgbeilstein-archives.org For example, diazotization of the aniline followed by substitution could introduce a wide range of functionalities, or the entire molecule could be used as a component in complex multicomponent reactions. nih.govacs.org
Integration with Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. The integration of advanced in-situ spectroscopic techniques allows for real-time monitoring of reacting systems, providing invaluable data on reaction kinetics, intermediates, and byproduct formation.
Future trends in this domain involve:
Real-Time Reaction Profiling: Techniques like in-situ Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can be employed to track the concentration of reactants, intermediates, and products as the reaction progresses. acs.org This is particularly valuable for optimizing reaction conditions in flow chemistry setups.
Characterization of Transient Intermediates: The hydrothermal in situ synthesis of tetrazole-based coordination polymers has demonstrated the power of this approach in trapping and characterizing intermediates. rsc.org Similar strategies could be used to elucidate the mechanism of formation for this compound or its subsequent reactions.
High-Throughput Experimentation (HTE): Combining automated synthesis platforms with rapid in-situ analytics will enable the fast screening of a wide range of reaction conditions (catalysts, solvents, temperatures), dramatically accelerating the discovery of optimal synthetic protocols.
Synergistic Application of Computational and Experimental Approaches in Molecular Design
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern molecular design. By predicting properties and reaction outcomes, computational methods can guide experimental efforts, saving time and resources.
Key areas for synergistic research include:
Predictive Modeling of Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict activation energies, and rationalize observed selectivity. nih.gov This can help in understanding unconventional reactivity and in designing substrates or catalysts for desired transformations.
In Silico Screening for New Applications: Molecular docking and other computational tools can predict the binding affinity of this compound derivatives to biological targets, guiding the design of new potential therapeutic agents. nih.govresearchgate.netajchem-a.com
Designing Materials with Tailored Properties: Computational screening can predict the electronic, optical, and material properties of polymers or metal-organic frameworks incorporating the target molecule. This allows for the rational design of new materials for applications in electronics or catalysis before committing to extensive synthetic work.
Table 2: Synergy Between Computational and Experimental Methods
| Research Area | Computational Approach (In Silico) | Experimental Approach (In Vitro/In Situ) | Desired Outcome |
| Reaction Optimization | DFT calculations to model transition states and predict reaction barriers. nih.gov | In-situ spectroscopy (FTIR, NMR) to monitor kinetics and identify intermediates. acs.org | Highly efficient and selective synthetic routes. |
| Drug Discovery | Molecular docking to predict binding modes and affinities with protein targets. ajchem-a.com | Synthesis of targeted derivatives and in vitro biological assays. | Identification of lead compounds with therapeutic potential. |
| Materials Science | Quantum chemistry calculations to predict electronic band gaps and charge transport properties. | Synthesis and characterization of novel polymers or MOFs. | New functional materials for electronics or sensors. |
Unexplored Applications in Advanced Chemical Technologies and Interdisciplinary Research
While the tetrazole moiety is well-known in medicinal chemistry as a bioisostere for carboxylic acids, the specific structure of this compound opens doors to a wider range of applications. researchgate.netbeilstein-journals.org Future research will focus on leveraging its unique combination of functional groups in novel contexts.
Potential unexplored applications include:
Advanced Polymers and Materials: The aniline group is a classic monomer for conductive polymers like polyaniline. Incorporating the tetrazole unit could modulate the electronic properties, solubility, and thermal stability of the resulting polymers, making them suitable for applications in sensors, antistatic coatings, or organic electronics.
Metal-Organic Frameworks (MOFs) and Coordination Chemistry: The four nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions. mdpi.com The molecule could serve as a versatile organic linker for the synthesis of novel MOFs with potential applications in gas storage, separation, or heterogeneous catalysis.
Photophysical Applications: Aromatic amines are often components of fluorescent dyes and organic light-emitting diode (OLED) materials. The combination of the aniline donor and the electron-withdrawing tetrazole ring could result in interesting photophysical properties, such as intramolecular charge transfer (ICT), leading to applications as fluorescent probes or emitters in OLEDs.
Energetic Materials: Tetrazole derivatives are known for their high nitrogen content and large positive heats of formation, making them candidates for energetic materials and gas generators. mdpi.comresearchgate.net While the aniline group might need modification, the core structure is a potential starting point for designing new, more stable high-energy-density materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-methyl-2H-tetrazol-5-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via copper-catalyzed click chemistry, where an azide and alkyne react under mild conditions to form the tetrazole ring. For example, 4-(2H-tetrazol-5-yl)aniline can be methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetonitrile, followed by purification via column chromatography . Optimization involves adjusting catalyst loading (e.g., 5-10 mol% CuI), temperature (25–60°C), and solvent polarity to enhance yield.
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) are critical for structural validation. For instance, ¹H NMR confirms methyl group integration (~3H singlet at δ 3.8–4.2 ppm) and aromatic proton splitting patterns. High-resolution MS (HRMS) verifies molecular weight accuracy (e.g., [M+H]⁺ at m/z 190.0984) .
Q. What analytical techniques are suitable for characterizing the electronic effects of substituents on the tetrazole ring?
- Methodological Answer : Density functional theory (DFT) calculations model electron distribution, while UV-Vis spectroscopy assesses absorption shifts caused by substituents. For example, the methyl group on the tetrazole ring donates electron density, increasing the aniline moiety's nucleophilicity, which can be quantified via Hammett constants .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and torsional conformations. For example, the tetrazole ring’s planarity and methyl group orientation can be validated using Mercury software for visualization and packing analysis . Discrepancies between experimental and computational models are resolved by refining thermal parameters and validating hydrogen bonding networks.
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Discrepancies in reaction kinetics (e.g., unexpected regioselectivity) are addressed by cross-validating DFT-predicted transition states with experimental kinetic isotope effects (KIEs). For example, if a methyl group’s steric effects dominate over electronic effects, molecular dynamics simulations can clarify the dominant mechanistic pathway .
Q. How does the methyl group on the tetrazole ring influence biological activity in target binding studies?
- Methodological Answer : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinity changes. The methyl group may enhance hydrophobic interactions with protein pockets, as observed in kinase inhibition assays. Comparative studies with non-methylated analogs (e.g., 3-(1H-tetrazol-5-yl)aniline) isolate steric/electronic contributions .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : A modular synthesis approach generates derivatives with systematic substituent variations (e.g., halogens, alkoxy groups). Biological activity is profiled using high-throughput screening (HTS) in enzyme inhibition or cell viability assays. Multivariate statistical analysis (e.g., PCA) identifies key structural descriptors correlated with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
